molecular formula C17H23NO7 B4077783 [4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate

[4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate

Cat. No. B4077783
M. Wt: 353.4 g/mol
InChI Key: GWNBEHUPOAGKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it useful for studying various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of [4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate involves its interaction with the GPR55 receptor. This receptor is located on the surface of cells and is activated by certain molecules, such as lysophosphatidylinositol (LPI). When activated, the GPR55 receptor can trigger a variety of signaling pathways that can affect cell function. [4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate binds to the GPR55 receptor and prevents it from being activated by LPI. This makes it a useful tool for studying the function of this receptor and its role in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate are still being studied. However, it has been found to have an effect on various physiological processes, including pain perception, inflammation, and cancer cell growth. The compound has been shown to have analgesic effects in animal models of pain, suggesting that it may be useful for treating chronic pain conditions. It has also been found to have anti-inflammatory effects, which may make it useful for treating inflammatory conditions such as arthritis. Additionally, [4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate has been found to inhibit the growth of certain types of cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate is its selectivity for the GPR55 receptor. This makes it a useful tool for studying the function of this receptor and its role in various physiological processes. Additionally, the compound has been shown to have low toxicity, which makes it safe for use in laboratory experiments. However, there are also some limitations to using [4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate in lab experiments. For example, the compound has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups. Additionally, the compound has a short half-life in vivo, which can limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research on [4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate. One area of interest is in the development of more potent and selective GPR55 antagonists. This could lead to the development of new drugs for the treatment of various diseases, including chronic pain, inflammation, and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of [4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate, as well as its potential limitations as a research tool. Finally, there may be other applications for this compound beyond its use as a GPR55 antagonist, and further research is needed to explore these possibilities.

Scientific Research Applications

[4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate has been found to have several potential applications in scientific research. One of the main uses of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that are involved in many important physiological processes, including sensory perception, neurotransmission, and hormone signaling. [4-(4-methoxyphenoxy)-2-butyn-1-yl](3-methoxypropyl)amine oxalate has been shown to be a selective antagonist of the GPR55 receptor, which is a member of the GPCR family. This makes it a useful tool for studying the function of this receptor and its role in various physiological processes.

properties

IUPAC Name

4-(4-methoxyphenoxy)-N-(3-methoxypropyl)but-2-yn-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.C2H2O4/c1-17-12-5-11-16-10-3-4-13-19-15-8-6-14(18-2)7-9-15;3-1(4)2(5)6/h6-9,16H,5,10-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNBEHUPOAGKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC#CCOC1=CC=C(C=C1)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.